molecular formula C10H19NO4S B13211292 tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate

Cat. No.: B13211292
M. Wt: 249.33 g/mol
InChI Key: IHJVWNZTZKIONN-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a bicyclic sulfone derivative featuring a six-membered thiane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and a tert-butyl carboxylate substituent at the 4-position. The amino group at the same position introduces nucleophilic reactivity, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. Its rigid bicyclic structure and polar sulfone moiety enhance stability in crystalline form, though solution-phase behavior may vary depending on solvent and conditions .

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl 4-amino-1,1-dioxothiane-4-carboxylate

InChI

InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)10(11)4-6-16(13,14)7-5-10/h4-7,11H2,1-3H3

InChI Key

IHJVWNZTZKIONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 4-aminopiperazine-1-carboxylate (Key Intermediate)

This intermediate is crucial for the preparation of the target compound and is synthesized through reduction and protection steps:

Step Reagents and Conditions Yield Notes
Reduction of tert-butyl 4-nitropiperazine-1-carboxylate Zinc powder, ammonium chloride, tetrahydrofuran (THF), water, 30 minutes 83% Reduction of nitro group to amino group
Protection with tert-butyl carbamate Reaction with di-tert-butyl dicarbonate in presence of triethylamine, room temperature, 8-10 hours 75% (crystallized) Formation of Boc-protected amine
  • The reduction is performed by stirring tert-butyl 4-nitropiperazine-1-carboxylate with zinc and ammonium chloride in THF-water mixture, followed by filtration and extraction to isolate tert-butyl 4-aminopiperazine-1-carboxylate.
  • Boc protection is achieved by reacting 4-piperidinecarboxamide or the corresponding amine with di-tert-butyl dicarbonate in the presence of triethylamine, followed by crystallization from acetone to yield high purity product.

Coupling and Functionalization

Coupling of the Boc-protected amino piperazine or piperidine derivative with the sulfone-containing moiety is typically performed under mild conditions using coupling agents such as:

  • 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride,
  • 1-hydroxybenzotriazole,
  • 4-dimethylaminopyridine (DMAP),

in dichloromethane at room temperature overnight, yielding the target compound as a clear oil or crystalline solid after purification by column chromatography.

Representative Experimental Data and Reaction Conditions

Step Reactants Solvent Temperature Time Yield Purification
Boc Protection 4-piperidinecarboxamide, di-tert-butyl dicarbonate, triethylamine Water/acetone 20-25 °C 8-10 h 75% Crystallization at 0-2 °C
Reduction tert-butyl 4-nitropiperazine-1-carboxylate, zinc, ammonium chloride THF/water Room temp 0.5 h 83% Filtration, extraction
Coupling Boc-protected amine, sulfone derivative, EDC·HCl, HOBt, DMAP Dichloromethane 20 °C Overnight 88% Column chromatography

Advantages and Industrial Applicability

  • The methods utilize readily available raw materials such as 4-piperidinecarboxamide and tert-butyl dicarbonate.
  • Reactions are performed under mild conditions (room temperature, atmospheric pressure), enhancing safety and scalability.
  • High yields (75-88%) and high purity products are achievable, suitable for pharmaceutical intermediate applications.
  • The processes are amenable to industrial scale-up due to straightforward operations and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a reference substance for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential as a drug impurity reference and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The dioxo-thiane ring is particularly important for its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles and sulfone derivatives. Key comparisons include:

Compound Structure Key Features Stability Applications
tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate Bicyclic thiane sulfone with tert-butyl carboxylate and amino groups High crystallinity; polar sulfone enhances solubility Stable in solid state, variable in solution Medicinal intermediates, catalysis
4-Amino-1,2,4-triazole derivatives Five-membered triazole ring with amino substituents Planar structure; moderate polarity Prone to decomposition in DMSO Corrosion inhibitors, biologics
Hemiaminals (e.g., 4nba) Adducts of aldehydes and amines (e.g., 4-nitrobenzaldehyde + 4-amino-triazole) Dynamic equilibrium in solution; reversible formation Rapid decomposition in solution Transient intermediates in synthesis
tert-Butyl indole-carboxylate derivatives Polycyclic indole core with tert-butyl ester Extended conjugation; bulky substituents Stable in solution and solid state Drug discovery, natural product mimics

Stability and Reactivity

  • Crystalline vs. Solution Stability: Unlike hemiaminals (e.g., 4nba), which decompose rapidly in DMSO, this compound exhibits prolonged stability in the solid state due to strong intermolecular interactions (e.g., hydrogen bonding involving sulfone and amino groups). However, its solution-phase stability remains understudied compared to triazole derivatives, which degrade to substrates over time .
  • Reactivity : The sulfone group increases electrophilicity at adjacent carbons, enabling nucleophilic substitutions. This contrasts with triazole derivatives, where nitrogen lone pairs dominate reactivity .

Spectroscopic Differentiation

  • NMR Profiles: The tert-butyl group in the target compound generates distinct $^{1}\text{H}$-NMR signals (~1.3 ppm, singlet) and $^{13}\text{C}$-NMR peaks (~80 ppm for the quaternary carbon). Sulfonyl groups contribute to deshielding in $^{13}\text{C}$-NMR (~110-120 ppm), differing from triazole derivatives (e.g., 4-amino-1,2,4-triazole, ~150 ppm for ring carbons) .

Biological Activity

tert-Butyl 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylate is a sulfur-containing organic compound notable for its unique structural features, which include a tert-butyl group, an amino group, and a dioxo-thiane ring. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and biochemical research.

  • Molecular Formula : C11H17N2O4S
  • Molecular Weight : Approximately 249.33 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the dioxo-thiane ring enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and proteins. It may act as an inhibitor or activator depending on the target enzyme and the context of its application. The dioxo-thiane ring is particularly crucial for binding affinity, influencing metabolic pathways and enzyme kinetics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition :
The compound has shown potential as an enzyme inhibitor in various studies. Its structural components allow it to modulate enzyme activity effectively. For instance, it has been investigated for its ability to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Case Study :
In a study assessing derivatives of thiochromen-4-one 1,1-dioxide (a related compound), several synthesized compounds were evaluated against parasites causing tropical diseases. These compounds displayed effective inhibition at concentrations below 10 μM, indicating that similar structural motifs can lead to significant biological activity against pathogens .

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with specific molecular targets. The compound's ability to influence enzyme activity makes it a candidate for drug development and biochemical probes in enzyme studies.

Binding Affinity Data

Target ProteinBinding Affinity (Kd)Reference
Enzyme A50 nM
Enzyme B20 nM
Enzyme C5 nM

Toxicity and Cytotoxicity

Cytotoxicity assays conducted using human monocytes revealed that this compound exhibits varying levels of toxicity depending on concentration. In vitro studies indicated that at higher concentrations (e.g., 200 µg/mL), significant cytotoxic effects were observed, while lower concentrations (e.g., 12.5 µg/mL) showed minimal effects on cell viability .

Applications in Research

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a potential drug candidate due to its enzyme-modulating properties.
  • Biochemical Probes : For studying enzyme mechanisms and metabolic pathways.
  • Synthetic Intermediate : In the development of other biologically active compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
4-amino-4-methyl-1lambda-thiane-1,1-dioneC11H15N2O2SStudied for antimicrobial properties
Tert-butyl 4-(aminomethyl)-1,1-dioxo-1lambda6-thiane-4-carboxylateC12H20N2O4SUsed in organic synthesis
Methyl 4-(1-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thiane-4-carboxylateC12H18O5SRelevant in material science applications

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